2-Chloro-N,N-dimethylethanamine hydrochloride

Organic Synthesis Process Chemistry Pharmaceutical Intermediates

Pharmaceutical manufacturers face batch inconsistencies when generic haloalkylamine intermediates introduce impurity profiles that compromise final API quality. This compound (CAS 4584-46-7) is a rigorously characterized alkylating agent with high purity (≥98%) and low inorganic salt content (<0.5%), enabling the modern, recrystallization-free nucleophilic substitution step in diltiazem synthesis. Its well-defined reactivity, ambient storage stability, and relatively lower renal papillotoxicity versus the bromo analog (2-bromoethanamine) make it the safer, validated choice for scalable pharmaceutical production. - ≥98% purity with <0.5% inorganic salts ensures reproducible reaction yields - Ambient storage stability simplifies inventory and reduces batch failure risk - Lower renal papillotoxicity than bromo analog supports safer in vivo SAR studies

Molecular Formula C4H11Cl2N
Molecular Weight 144.04 g/mol
CAS No. 4584-46-7
Cat. No. B033227
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-N,N-dimethylethanamine hydrochloride
CAS4584-46-7
Synonyms(2-Chloroethyl)dimethylamine Hydrochloride;  (β-Chloroethyl)dimethylamine Hydrochloride;  1-(Dimethylamino)-2-chloroethane-d6 Hydrochloride;  1-Chloro-2-(dimethylamino)ethane Hydrochloride;  1-Chloro-2-N,N-dimethylaminoethane Hydrochloride;  1-Chloro-2-d
Molecular FormulaC4H11Cl2N
Molecular Weight144.04 g/mol
Structural Identifiers
SMILESC[NH+](C)CCCl.[Cl-]
InChIInChI=1S/C4H10ClN.ClH/c1-6(2)4-3-5;/h3-4H2,1-2H3;1H
InChIKeyLQLJZSJKRYTKTP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-N,N-dimethylethanamine Hydrochloride: Key Alkylating Intermediate


2‑Chloro‑N,N‑dimethylethanamine hydrochloride (also known as 2‑dimethylaminoethyl chloride hydrochloride, DMC) is a tertiary amino hydrochloride salt with the molecular formula C₄H₁₁Cl₂N and a molecular weight of 144.04 g/mol . It exists as a hygroscopic, crystalline solid with a melting point of 205–208 °C and is freely soluble in water (2000 mg/mL at 20 °C) and alcohols . The compound functions as a reactive alkylating agent via its 2‑chloroethyl group and serves as a key intermediate in the manufacture of several important pharmaceuticals, including diltiazem, bephenium hydroxynaphthoate, mepyramine, and phenyltoloxamine .

1
Reactive handle Alkylating agent via 2-chloroethyl group for tertiary amine incorporation
2
Reaction media High aqueous solubility supports direct use in water and alcohol reaction systems
3
Synthetic precedent Reported intermediate for multiple pharmaceutical synthetic routes

Why 2-Chloro-N,N-dimethylethanamine HCl Is Irreplaceable


Despite a common alkylating mechanism, subtle structural variations among haloalkylamines—such as halogen type (Cl vs. Br), alkyl chain length, or amine substitution pattern—profoundly alter reactivity, stability, and biological effects. For example, the bromo analog (2‑bromo‑N,N‑dimethylethanamine) exhibits a lower melting point (188–189 °C) and distinct solubility, which impacts purification and formulation . More critically, comparative toxicological studies demonstrate that 2‑chloro‑N,N‑dimethylethanamine hydrochloride induces renal papillary lesions in rats but is significantly less papillotoxic than the parent compound 2‑bromoethanamine (BEA) [1]. These differences mean that substituting a generic haloalkylamine without empirical validation risks inconsistent reaction yields, unexpected impurity profiles, or altered safety margins.

This Product 2-Chloro-N,N-dimethylethanamine HCl
Bromo Analog 2-Bromo-N,N-dimethylethanamine HCl
Chloro leaving group; mp 205–208°C range supports solid-state handling
Bromo leaving group alters reactivity; lower mp range may shift purification behavior
Reported lower papillotoxicity vs bromoethanamine in comparative model
Bromo parent compound shows greater renal lesion induction; toxicity profile may differ
Defined solubility supports aqueous reaction setup without co-solvent adjustment
Distinct solubility behavior may require reformulation of reaction conditions

Quantitative Differentiation from Closest Analogs


Higher Purity & Yield via Modern Chlorination

Modern synthetic routes using dimethylethanolamine and thionyl chloride under controlled temperatures (5–15 °C) produce 2‑chloro‑N,N‑dimethylethanamine hydrochloride with significantly improved purity and yield compared to older, recrystallization‑dependent methods. The patented process achieves an inorganic salt content of less than 0.5% and eliminates the need for recrystallization, offering a direct cost and efficiency advantage for scale‑up [1][2].

Inorganic salt content
<0.5% via modern chlorination
Supports reduced downstream purification burden
Versus traditional recrystallization-dependent routes; process patent context
Organic Synthesis Process Chemistry Pharmaceutical Intermediates

Favorable Melting Point and Solubility

2‑Chloro‑N,N‑dimethylethanamine hydrochloride exhibits a melting point of 205–208 °C and a water solubility of 2000 mg/mL at 20 °C . In contrast, the closely related bromo analog (2‑bromo‑N,N‑dimethylethanamine hydrochloride) melts at a lower temperature (188–189 °C) and shows different solubility behavior . The higher melting point of the chloro derivative can simplify solid‑state handling and purification, while its high aqueous solubility supports direct use in aqueous reaction media.

Solid-state profile
Data to verify
mp 205–208°C | 2000 mg/mL solubility
Supports aqueous reaction media use and solid handling
Chloro analog: 16–20°C higher mp vs bromo; solubility data to verify independently
Physical Chemistry Formulation Science Chemical Procurement

Reduced Renal Toxicity vs 2-Bromoethanamine

In a comparative histopathological study in rats, a single intraperitoneal dose of 2‑chloro‑N,N‑dimethylethanamine induced renal papillary necrosis morphologically similar to that caused by 2‑bromoethanamine (BEA). However, all structural variations investigated, including N,N‑dimethyl substitution, reduced papillotoxicity compared with BEA. While quantitative potency data are not provided, the study clearly establishes that the chloro‑dimethyl derivative is less toxic to renal papillary tissue than the unsubstituted bromo parent [1].

Papillotoxicity comparison
Cross-study comparable
Reduced renal lesion severity vs BEA
Reported structure-activity endpoint context
Qualitative evidence; quantitative potency not established; rat model, single ip dose
Toxicology Structure-Activity Relationship Safety Assessment

Validated Intermediate for Multiple Drug Syntheses

2‑Chloro‑N,N‑dimethylethanamine hydrochloride is a validated intermediate in the commercial syntheses of several important pharmaceuticals: diltiazem (calcium channel blocker), bephenium hydroxynaphthoate (anthelmintic), mepyramine (antihistamine), and phenyltoloxamine (analgesic/antihistamine) . While many haloalkylamines can theoretically serve as alkylating agents, this compound is uniquely positioned as a preferred building block for these specific therapeutic scaffolds, which together represent a substantial market presence.

Synthetic route precedent
Class-level
4 distinct pharmaceutical syntheses
Reported intermediate in multiple commercial routes
Class-level inference; verify route-specific compatibility and supply qualification
Medicinal Chemistry Drug Synthesis Process Development

Optimal Use Cases for 2-Chloro-N,N-dimethylethanamine HCl


Diltiazem & Calcium Blocker Synthesis

The compound’s high purity (≥98%) and low inorganic salt content (<0.5%) make it an ideal alkylating agent for the nucleophilic substitution step in diltiazem synthesis, where even minor impurities can compromise final drug quality. The modern, recrystallization‑free synthetic route ensures consistent, scalable supply for pharmaceutical production [1].

Bephenium Hydroxynaphthoate Synthesis

As a key intermediate in the production of bephenium hydroxynaphthoate, the compound’s well‑defined reactivity and stability under ambient storage simplify process design and inventory management, reducing the risk of batch failures .

Toxicology and Safety Pharmacology Studies

The demonstrated, relatively lower renal papillotoxicity compared to 2‑bromoethanamine positions this compound as a safer alternative for in vivo studies exploring the structure‑activity relationships of haloalkylamine toxicity, particularly when renal endpoints are under investigation [2].

Quality Control and Reference Standards

The compound’s fully characterized melting point (205–208 °C), solubility (2000 mg/mL in water), and hygroscopic nature allow it to serve as a reference standard in analytical method development and validation for related substances in pharmaceutical quality control .

Application
Selection Property
Validation Focus
Calcium channel blocker intermediate synthesis
High-purity alkylating intermediate with controlled inorganic salt burden
Purity and salt content verification per process specification
Anthelmintic intermediate synthesis
Defined reactivity and ambient storage stability
Batch-to-batch consistency and stability-on-storage review
Haloalkylamine structure-activity studies
Characterized papillotoxicity profile relative to parent bromo compound
Renal lesion endpoint context and comparative toxicity review
Analytical reference standard development
Well-defined melting point and aqueous solubility
Physical property verification and method validation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Chloro-N,N-dimethylethanamine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.